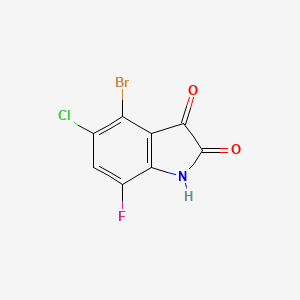![molecular formula C14H16INO2 B13484732 tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate CAS No. 819053-75-3](/img/structure/B13484732.png)
tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate is a synthetic organic compound with the molecular formula C14H18INO2 It is characterized by the presence of an iodophenyl group attached to a prop-2-yn-1-yl chain, which is further linked to a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-iodophenylacetylene and tert-butyl carbamate.
Reaction Conditions: The key step involves the coupling of 4-iodophenylacetylene with tert-butyl carbamate under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: The alkyne group can undergo coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with other alkynes or aryl halides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates.
Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenylpropynyl carbamates can be formed.
Coupling Products: Formation of biaryl or diarylalkyne compounds.
Scientific Research Applications
tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding with biological targets, while the alkyne group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
- tert-Butyl N,N-bis(prop-2-yn-1-yl)carbamate
- tert-Butyl 2-methylbut-3-yn-2-yl carbonate
Uniqueness
tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for applications requiring specific interactions with biological targets or for use in advanced synthetic methodologies.
Properties
CAS No. |
819053-75-3 |
|---|---|
Molecular Formula |
C14H16INO2 |
Molecular Weight |
357.19 g/mol |
IUPAC Name |
tert-butyl N-[3-(4-iodophenyl)prop-2-ynyl]carbamate |
InChI |
InChI=1S/C14H16INO2/c1-14(2,3)18-13(17)16-10-4-5-11-6-8-12(15)9-7-11/h6-9H,10H2,1-3H3,(H,16,17) |
InChI Key |
KNNSQPSSLCONRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


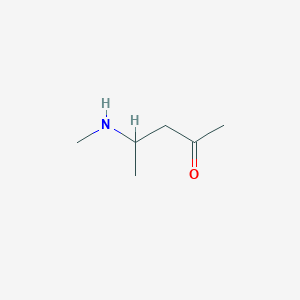
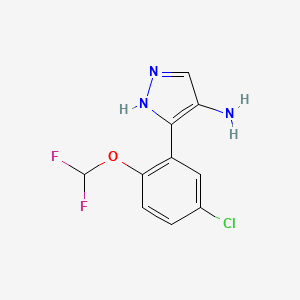

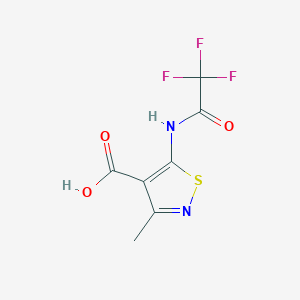

![Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13484694.png)

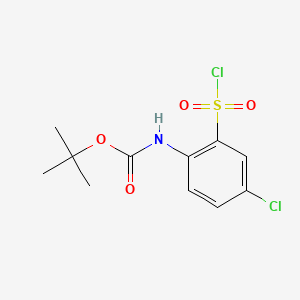
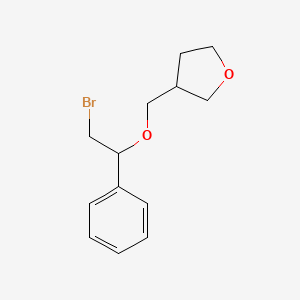
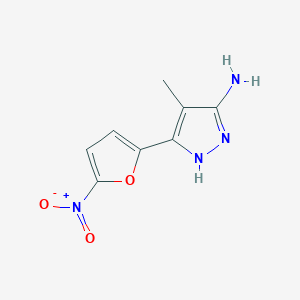
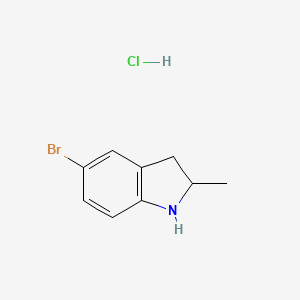
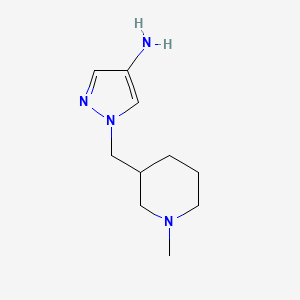
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride](/img/structure/B13484730.png)
